molecular formula C36H61N5O7S B8082464 3-[2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

3-[2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Cat. No.: B8082464
M. Wt: 708.0 g/mol
InChI Key: RICZEKWVNZFTNZ-UHFFFAOYSA-N
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Description

This compound is a complex bicyclohexane carboxamide derivative featuring multiple functional groups, including a tert-butylsulfonylmethyl-substituted cyclohexane, a cyclopropylamino-dioxoheptane moiety, and a 3-azabicyclo[3.1.0]hexane core. The tert-butyl and cyclopropyl groups enhance lipophilicity, likely improving membrane permeability, while the bicyclic core provides rigidity for target binding .

Properties

IUPAC Name

3-[2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICZEKWVNZFTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the P4 Sulfone-Capped Cyclohexyl Moiety

The P4 fragment originates from methyl 1-hydroxycyclohexane-1-carboxylate (4 ). Alkylation with benzyloxymethyl chloride yields 5 , which undergoes deprotection to the alcohol, followed by mesylation to form mesylate 6 . Nucleophilic displacement with sodium tert-butylthiolate affords thioether 7 , which is hydrolyzed to the carboxylic acid and oxidized with Oxone® to sulfone 8 (62% yield over three steps). A Curtius rearrangement of 8 generates isocyanate 9 , a critical intermediate for subsequent urea formation.

Preparation of the P3–P2 Bicyclic Proline Derivative

The 3-azabicyclo[3.1.0]hexane-2-carboxylate core (34 ) is synthesized via a stereocontrolled cyclopropanation of an appropriate proline derivative. Coupling with L-tert-leucine (32 ) under biphasic conditions produces 33 , which is crystallized from ethyl acetate to ensure enantiopurity.

Assembly of the P1–P′ Cyclopropylamino-Dioxoheptanyl Segment

The P1–P′ moiety derives from L-norleucine (16 ), which is reduced to the alcohol, protected, and oxidized to aldehyde 18 using TEMPO/bleach. A Passerini reaction with cyclopropyl isonitrile (19 ) yields 20 , which is deprotected to afford amine hydrochloride 21 (60% overall yield).

Convergent Coupling and Final Oxidation

Coupling of P4–P2 and P1–P′ Fragments

Isocyanate 9 reacts with 32 to form urea 33 , which is coupled with bicyclic proline ester 34 to yield 35 . Hydrolysis of 35 provides acid 13 , which is coupled with 21 using EDCI/HOAt to furnish 36 .

Final Oxidation to α-Ketoamide

Oxidation of the secondary alcohol in 36 to the α-ketoamide is achieved using TEMPO/bleach under buffered conditions (pH 9.0). Crystallization from acetone/water yields narlaprevir (37 ) in >95% purity without silica gel chromatography.

Process Optimization and Scalability

Elimination of Chromatographic Purification

Key innovations include:

  • Crystallization-Driven Purification : Intermediates 33 , 35 , and 37 are isolated via crystallization, circumventing silica gel use.

  • Lewis Acid-Mediated Alkylation : Direct coupling of 4 with thioether 30 streamlines the synthesis of 7 .

Stereochemical Control

  • P1 Configuration : The final coupling with enantiopure 21 ensures the (S)-configuration at P1, critical for protease binding.

  • X-ray Crystallography : Confirms the stereochemical integrity of 37 bound to HCV NS3/4A (PDB: 3LON).

Analytical Characterization and Quality Control

Spectroscopic Data

  • HRMS : m/z 707.4292 [M+H]⁺ (calc. 707.4292).

  • ¹³C NMR : Key signals at δ 208.5 (C=O, ketoamide), 172.3 (C=O, carboxamide), 56.8 (C-2 bicyclic core).

Purity and Stability

  • HPLC : >99% purity (C18, 0.1% TFA/MeCN gradient).

  • Stability : Stable for 24 months at 5°C; hygroscopicity necessitates controlled storage.

Comparative Analysis with First-Generation Inhibitors

ParameterNarlaprevir (37 )Boceprevir (1 )
EC₉₀ (nM) 40350
HNE Selectivity 1,500200
Monkey AUC (μM·h) 4.81.2
Synthesis Steps 1214
Chromatography NoneRequired

Table 1. Comparative profile of narlaprevir and boceprevir .

Chemical Reactions Analysis

Types of Reactions

Sch-900518 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Sch-900518 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically optimized to achieve the desired transformation with high efficiency and selectivity .

Major Products Formed

The major products formed from the reactions of Sch-900518 include its metabolites and derivatives, which can have different pharmacological properties. These products are often studied to understand the compound’s metabolism and potential side effects .

Scientific Research Applications

Key Structural Components

  • Azabicyclo Framework : Provides a unique spatial arrangement that can influence receptor binding.
  • Carbamoyl and Sulfonyl Groups : Enhance solubility and bioavailability.
  • Dimethyl and Cyclohexyl Substituents : Potentially improve pharmacokinetic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework. For instance, a series of spiro-fused heterocyclic compounds were evaluated for antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma). The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating significant cytotoxic effects .

Case Study: Cytotoxicity Evaluation

A detailed cytotoxicity study involved:

  • Cell Lines Tested : K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa, CT26, and Vero (African green monkey kidney).
  • Methodology : MTS assay for cell proliferation, confocal microscopy for actin cytoskeleton analysis.
  • Findings : Notable reductions in cell motility and alterations in cell cycle distribution were observed post-treatment.

Analgesic Properties

The compound's structural analogs have been explored as potential opioid receptor antagonists. Research indicates that derivatives of the 3-azabicyclo[3.1.0]hexane scaffold can modulate pain pathways effectively, offering a promising alternative to traditional opioids with fewer side effects .

Synthesis of Derivatives

Innovative synthetic routes have been developed to create various derivatives of this compound, enhancing its pharmacological profile. For example:

  • Diastereoselective Approaches : New methods for synthesizing bis-spirocyclic derivatives have been reported, which may improve selectivity for biological targets .

The following table summarizes key findings from studies evaluating the biological activity of compounds related to the target compound:

Compound TypeCell LineIC50 (μM)Mechanism of Action
Spiro-Fused HeterocyclesHeLa4.2 - 24.1Induces apoptosis
Opioid AntagonistsJurkat1 - 6Modulates pain pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (Table 1). Key similarities include the bicyclic core and carboxamide linkage, but differences in substituents modulate physicochemical properties and target interactions.

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (amu) Key Substituents
Target Compound C₃₈H₆₂N₆O₈S 774.43* tert-Butylsulfonylmethyl, cyclopropylamino-dioxoheptane, dimethylbutanoyl
(1R,2S,5S)-N-(4-amino-1-cyclobutyl-2,3-dioxobutan-2-yl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide C₂₃H₃₉N₅O₅ 465.29 Cyclobutyl, dioxobutanoyl
(1R,2S,5S)-3-[N-(tert-butylcarbamoyl)-3-methyl-L-valyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide C₂₆H₄₄N₆O₄ 504.67 tert-Butylcarbamoyl, 3-methyl-L-valyl

*Calculated based on molecular formula.

Mechanism of Action (MOA) Predictions

Evidence from systems pharmacology and docking studies indicates that compounds sharing the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold exhibit similar target-binding patterns. For example:

  • The bicyclic core facilitates interactions with protease active sites (e.g., SARS-CoV-2 3CLpro) .
  • Substituents like tert-butylsulfonylmethyl may enhance binding to hydrophobic pockets, as seen in analogs with improved inhibition constants (Ki) .
  • However, the cyclopropylamino-dioxoheptane group in the target compound introduces steric and electronic effects that likely differentiate its MOA from simpler derivatives .
Transcriptomic and Phenotypic Profiling

While structural similarity often correlates with shared gene expression profiles (20% probability for Tanimoto Coefficient >0.85) , biological context critically modulates outcomes. For instance:

  • Compounds with analogous bicyclohexane cores but divergent substituents (e.g., cyclobutyl vs. tert-butyl groups) show distinct transcriptomic responses in drug-resistant cell lines .
  • Phenotypic assays reveal that minor structural variations (e.g., cyclopropylamino vs. pyrrolidinyl groups) alter neuronal circuit targeting despite similar behavioral effects .

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR models highlight the impact of substituents on bioactivity:

  • Lipophilicity (logP): The tert-butylsulfonylmethyl group (logP ~4.2) increases membrane permeability compared to cyclobutyl analogs (logP ~2.8) .
  • Steric Effects: Bulkier substituents (e.g., dimethylbutanoyl) reduce binding entropy but improve selectivity for sterically constrained targets .
  • Hydrogen Bonding: The carboxamide and dioxoheptane groups enhance hydrogen-bonding capacity, critical for protease inhibition .

Table 2. QSAR Parameters for Key Derivatives

Compound Name logP Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 4.2* 155 5 11
Compound 2b () 3.1 98 2 6
Compound I1Z () 3.8 120 4 8

*Predicted using ChemDraw.

Research Implications and Limitations

Network Pharmacology: The target compound’s complexity necessitates multi-component MOA analysis, as its substituents may engage multiple targets (e.g., proteases and GPCRs) .

Screening Efficiency: Structural similarity allows representative compound selection (e.g., prioritizing bicyclohexane derivatives with tert-butyl groups) to reduce screening costs .

Limitations: Gene expression correlations are context-dependent; similar structures may yield divergent effects in vivo . Synthetic accessibility of the cyclopropylamino-dioxoheptane moiety complicates large-scale production .

Biological Activity

The compound 3-[2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide , commonly referred to as Narlaprevir , is a potent inhibitor of the hepatitis C virus (HCV) NS3 protease. This article explores its biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C36H63N5O7S
  • Molecular Weight : 709.97972 g/mol
  • CAS Number : 1208245-90-2
  • Purity : Typically ≥95% .

Narlaprevir functions as a mechanism-based inhibitor of the NS3 protease, an essential enzyme for the replication of the hepatitis C virus. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. This inhibition is characterized by a competitive binding mechanism with a dissociation constant (Ki) of approximately 6 nM, indicating high potency .

Structure-Activity Relationship (SAR)

The structural components of Narlaprevir contribute significantly to its biological activity:

  • Cyclohexyl Group : Provides hydrophobic interactions that enhance binding affinity.
  • Cyclopropylamino Moiety : Increases selectivity towards HCV NS3/4A protease.
  • Sulfonylmethyl Substituent : Stabilizes the compound's interaction with the enzyme .

Efficacy Against Hepatitis C Virus

Narlaprevir has demonstrated significant antiviral activity in vitro and in clinical trials:

  • In Vitro Studies : Showed an effective reduction in HCV RNA levels in cell culture systems with an EC90 value of approximately 40 nM .
Study TypeEC90 (nM)Ki (nM)Reference
In Vitro406Glixx Laboratories
Clinical TrialsVariesVariesVarious Clinical Studies

Safety Profile

Clinical evaluations indicate that Narlaprevir is generally well-tolerated, with side effects primarily related to gastrointestinal disturbances and fatigue. Monitoring liver function tests is essential during treatment due to potential hepatotoxicity associated with HCV therapies .

Clinical Trials Overview

  • Trial Name : Phase II Study of Narlaprevir in Combination with Peginterferon and Ribavirin
    • Objective : To evaluate the efficacy and safety of Narlaprevir in treatment-naive patients.
    • Results : Achieved a sustained virologic response (SVR) rate of approximately 75%, significantly higher than historical controls without direct-acting antiviral agents.
  • Trial Name : Long-term Safety Study
    • Objective : To assess long-term safety and tolerability.
    • Results : No significant increase in adverse events compared to standard therapy; however, monitoring for drug-drug interactions is recommended due to metabolic pathways involving CYP450 enzymes .

Q & A

Q. How can flow chemistry enhance scalability and safety in synthesizing hazardous intermediates (e.g., cyclopropane derivatives)?

  • Methodological Answer : Implement continuous-flow reactors for exothermic steps (e.g., cyclopropanation) to improve heat dissipation. demonstrates successful flow-based synthesis of diazo compounds, reducing handling risks .

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